
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol is an organic compound that features a phenol group substituted with diphenylphosphoryl and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol typically involves the reaction of 2,3,5,6-tetramethylphenol with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
2,3,5,6-tetramethylphenol+diphenylphosphoryl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced to phosphines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of tetramethylquinone derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of brominated or nitrated tetramethylphenol derivatives.
Scientific Research Applications
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Potential use in the study of enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of flame retardants and other materials with enhanced thermal stability.
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Used in similar synthetic applications but has different reactivity due to the presence of the azide group.
Tetramethylphenol derivatives: Share the phenol core but differ in their substituents, leading to variations in reactivity and applications.
Phosphorylated phenols: Compounds with similar phosphoryl groups but different phenolic structures.
Uniqueness
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol is unique due to the combination of the bulky diphenylphosphoryl group and the sterically hindered tetramethylphenol core
Properties
CAS No. |
66830-43-1 |
|---|---|
Molecular Formula |
C22H23O2P |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-diphenylphosphoryl-2,3,5,6-tetramethylphenol |
InChI |
InChI=1S/C22H23O2P/c1-15-17(3)22(18(4)16(2)21(15)23)25(24,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,23H,1-4H3 |
InChI Key |
VJWRDZFERXNFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


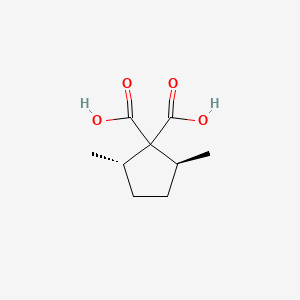
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
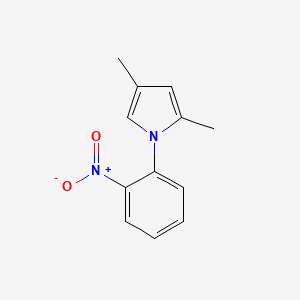
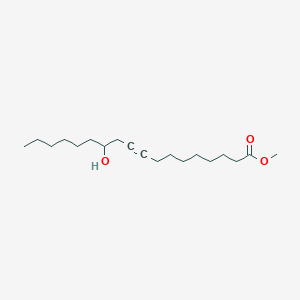
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
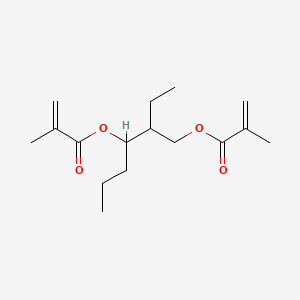
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)
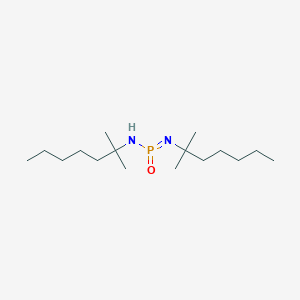
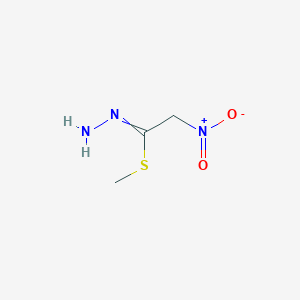
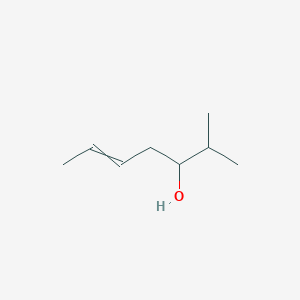


![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
